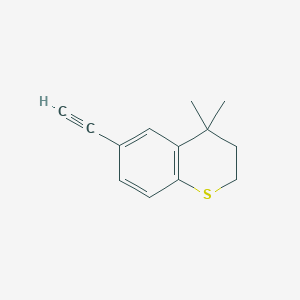

![molecular formula C8H14O5 B053580 (3aS,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol CAS No. 114861-22-2](/img/structure/B53580.png)

(3aS,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol

Descripción general

Descripción

- This compound is a structurally complex molecule, featuring a tetrahydrofuro[2,3-d][1,3]dioxol ring system. Its synthesis and properties are of interest due to its potential applications in various chemical fields.

Synthesis Analysis

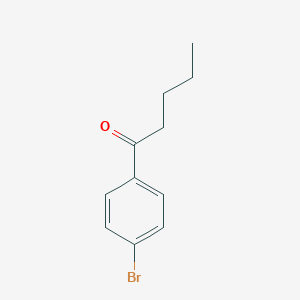

- The synthesis of related compounds involves various methods, including reactions of trimethylated dioxinones with acylbenzotriazoles under mild conditions, leading to high yields of dioxin-4-ones and corresponding pyrones (Katritzky et al., 2005).

- Another synthesis method reported is the development of concise syntheses for hydroxytetrahydrofurans, providing access to various configurational isomers from a single aldol adduct (Kang et al., 2009).

Molecular Structure Analysis

- The molecular structure of similar compounds has been analyzed through X-ray crystallography, revealing configurations of various carbon centers and the presence of intramolecular hydrogen bonds (Li et al., 2001).

Chemical Reactions and Properties

- Related chemical reactions include the chemoselective hydrogenation of biomass-derived compounds like 5-hydroxymethylfurfural (HMF) to diols, which are key intermediates for sustainable chemicals and fuels (Tang et al., 2017).

Aplicaciones Científicas De Investigación

Crystallography and Stereochemistry : A study focused on the crystallography and absolute stereochemistry of a related compound, which is crucial for understanding its chemical behavior and potential applications in synthesis (Reed et al., 2013).

Synthesis and Anticancer Activity : Novel hybrid heterocycles incorporating a structurally similar compound were synthesized and evaluated for their potential anticancer activity (Srinivas et al., 2017).

Monooxygenase Stereoselectivity in Biosynthesis : Research explored the stereoselectivity of monooxygenase enzymes in the biosynthesis of spiroacetals, using related tetrahydropyranol compounds (McErlean et al., 2002).

Nematicidal and Antifungal Properties : The synthesis of hybrid heterocyclic compounds involving a similar structure was reported, with an evaluation of their nematicidal and antifungal properties (Srinivas et al., 2017).

Corrosion Inhibition Study : A computational study explored the use of epoxy glucose derivatives, structurally related to the compound , as corrosion inhibitors for mild steel in acidic conditions (Koulou et al., 2020).

Synthesis of Novel Carbohydrate Derivatives : Research into the synthesis of novel carbohydrate derivatives, including acridinone derivatives using 1,3-dipolar cycloaddition, highlights the compound's relevance in developing new molecules with potential biological activities (Fascio et al., 2007).

Safety and Hazards

Mecanismo De Acción

1,2-O-Isopropylidene-a-L-xylofuranose, also known as (3aS,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol, is a compound with potential applications in various biochemical and pharmaceutical processes .

Target of Action

The primary target of 1,2-O-Isopropylidene-a-L-xylofuranose is the AMP-activated protein kinase alpha (AMPKα), a key regulator of cellular energy homeostasis . AMPKα plays a crucial role in glucose and lipid metabolism, making it a significant target for managing metabolic disorders such as type 2 diabetes .

Mode of Action

1,2-O-Isopropylidene-a-L-xylofuranose is believed to stimulate muscle glucose uptake by activating AMPKα . This activation leads to an increase in the rate of glucose transport in a non-insulin-dependent manner .

Biochemical Pathways

The activation of AMPKα by 1,2-O-Isopropylidene-a-L-xylofuranose can influence several biochemical pathways. These include the stimulation of glucose uptake in muscle cells and the inhibition of gluconeogenesis in the liver . The compound’s action on these pathways can lead to improved glucose homeostasis and potential therapeutic effects in metabolic disorders .

Result of Action

The activation of AMPKα by 1,2-O-Isopropylidene-a-L-xylofuranose and the subsequent stimulation of glucose uptake can lead to improved glucose homeostasis . This can potentially result in therapeutic benefits in conditions characterized by impaired glucose metabolism, such as type 2 diabetes .

Propiedades

IUPAC Name |

(3aS,5S,6R,6aS)-5-(hydroxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5+,6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUQZVBVVJJRKM-VZFHVOOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@@H]([C@@H](O[C@H]2O1)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435613 | |

| Record name | 1,2-O-Isopropylidene-a-L-xylofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aS,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |

CAS RN |

114861-22-2 | |

| Record name | 1,2-O-Isopropylidene-a-L-xylofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

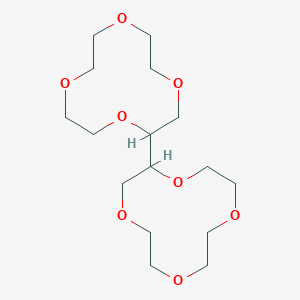

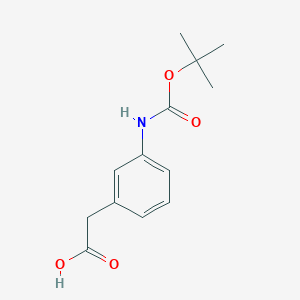

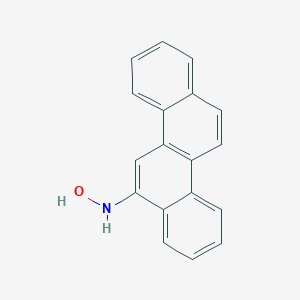

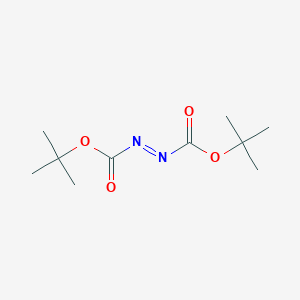

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1h-Pyrazolo[3,4-g]quinoxaline](/img/structure/B53526.png)